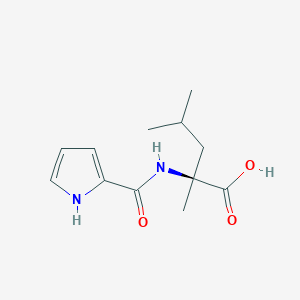![molecular formula C16H17ClS B14377847 1-Chloro-4-[(2-methyl-2-phenylpropyl)sulfanyl]benzene CAS No. 89441-06-5](/img/structure/B14377847.png)
1-Chloro-4-[(2-methyl-2-phenylpropyl)sulfanyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-4-[(2-methyl-2-phenylpropyl)sulfanyl]benzene is an organic compound characterized by a benzene ring substituted with a chlorine atom and a sulfanyl group attached to a 2-methyl-2-phenylpropyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-4-[(2-methyl-2-phenylpropyl)sulfanyl]benzene typically involves the reaction of 1-chloro-4-nitrobenzene with 2-methyl-2-phenylpropyl thiol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the nitro group by the thiol group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-4-[(2-methyl-2-phenylpropyl)sulfanyl]benzene can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the chlorine atom, typically using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom can be substituted by other nucleophiles, such as amines or alkoxides, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, alkoxides, bases like sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Dechlorinated derivatives.
Substitution: Amino or alkoxy derivatives.
Scientific Research Applications
1-Chloro-4-[(2-methyl-2-phenylpropyl)sulfanyl]benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of 1-Chloro-4-[(2-methyl-2-phenylpropyl)sulfanyl]benzene involves its interaction with molecular targets through its functional groups. The chlorine atom and sulfanyl group can participate in various chemical reactions, influencing the compound’s reactivity and interaction with biological molecules. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-Chloro-2-methyl-2-phenylpropane: Shares a similar structural motif but lacks the sulfanyl group.
1-Chloro-4-(phenylethynyl)benzene: Contains a phenylethynyl group instead of the 2-methyl-2-phenylpropyl group.
2-Chloro-1,1-diphenylethylbenzene: Features a diphenylethyl group instead of the sulfanyl group.
Uniqueness: 1-Chloro-4-[(2-methyl-2-phenylpropyl)sulfanyl]benzene is unique due to the presence of both a chlorine atom and a sulfanyl group attached to a 2-methyl-2-phenylpropyl chain. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
89441-06-5 |
|---|---|
Molecular Formula |
C16H17ClS |
Molecular Weight |
276.8 g/mol |
IUPAC Name |
1-chloro-4-(2-methyl-2-phenylpropyl)sulfanylbenzene |
InChI |
InChI=1S/C16H17ClS/c1-16(2,13-6-4-3-5-7-13)12-18-15-10-8-14(17)9-11-15/h3-11H,12H2,1-2H3 |
InChI Key |
WSSWBXXVJYSHGA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CSC1=CC=C(C=C1)Cl)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


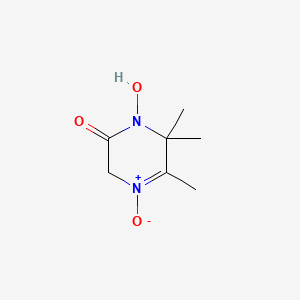
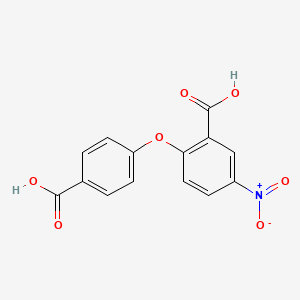
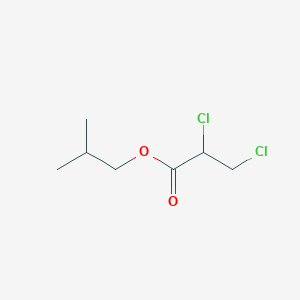
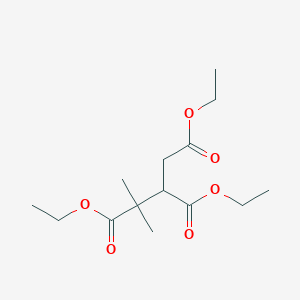

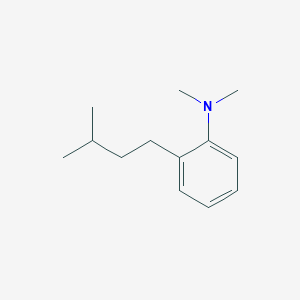
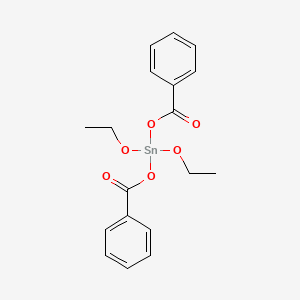
![2-Benzyl-6-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B14377807.png)
![4-[3-(4-Chlorophenyl)oxiran-2-yl]-2H-1,2lambda~6~,3-benzoxathiazine-2,2-dione](/img/structure/B14377814.png)



![N'-[6-(6-Oxo-3-phenylpyridazin-1(6H)-yl)hexyl]-N,N-diphenylurea](/img/structure/B14377838.png)
